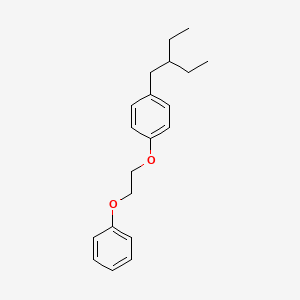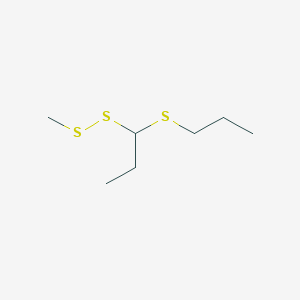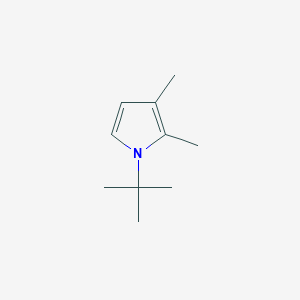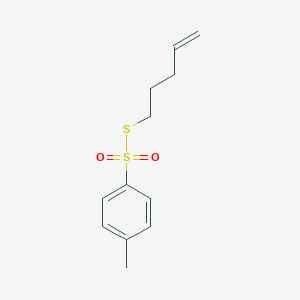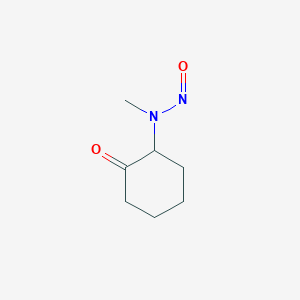
N-Methyl-N-(2-oxocyclohexyl)nitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(2-oxocyclohexyl)nitrous amide is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.182 g/mol It is characterized by the presence of a nitrous amide functional group attached to a cyclohexyl ring with a ketone group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-oxocyclohexyl)nitrous amide typically involves the reaction of N-methylcyclohexanone with nitrous acid. The reaction conditions often require an acidic environment to facilitate the formation of the nitrous amide group . The process can be summarized as follows:
- N-methylcyclohexanone is treated with nitrous acid (HNO2) in the presence of an acid catalyst.
- The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: N-Methyl-N-(2-oxocyclohexyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
科学的研究の応用
N-Methyl-N-(2-oxocyclohexyl)nitrous amide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-N-(2-oxocyclohexyl)nitrous amide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nitrosating agent, transferring its nitrous group to other molecules. This can lead to the formation of nitroso compounds, which can further react with biological macromolecules such as proteins and nucleic acids. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
類似化合物との比較
N-Methyl-N-(2-oxocyclohexyl)nitrous amide can be compared with other similar compounds, such as:
- N-Methyl-N-(2-oxopentyl)nitrous amide
- N-Methyl-N-(2-oxobutyl)nitrous amide
- N-Methyl-N-(2,2,2-trifluoroethyl)nitrous amide
- N-Methyl-N-(2,2,2-trinitroethyl)nitrous amide
- N-Methyl-N-(2-oxo-2-pyridin-2-ylethyl)nitrous amide
These compounds share the nitrous amide functional group but differ in the structure of the attached alkyl or aryl groups. The uniqueness of this compound lies in its cyclohexyl ring with a ketone group, which imparts distinct chemical and physical properties compared to its analogs .
特性
CAS番号 |
116203-82-8 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC名 |
N-methyl-N-(2-oxocyclohexyl)nitrous amide |
InChI |
InChI=1S/C7H12N2O2/c1-9(8-11)6-4-2-3-5-7(6)10/h6H,2-5H2,1H3 |
InChIキー |
QYTRKDSTOIYIJE-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCCC1=O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


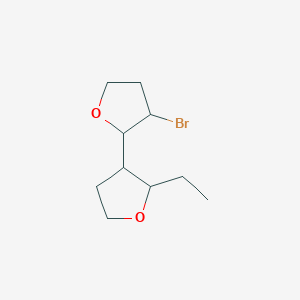
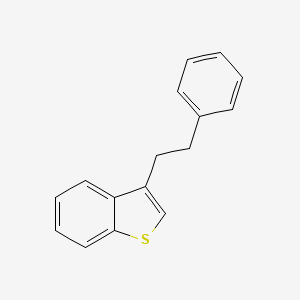
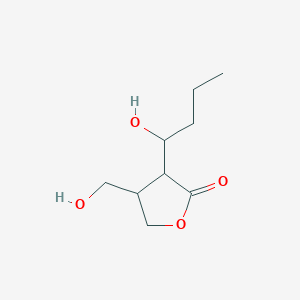

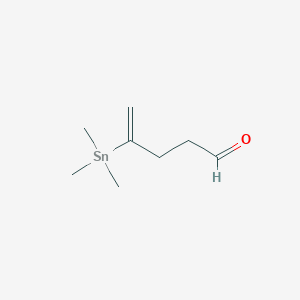
![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
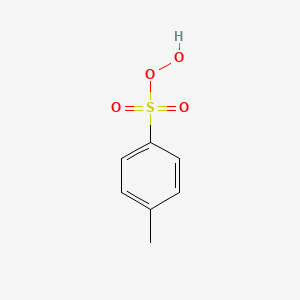

![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)

